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molecular formula C25H26N2O B8759579 N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE

N~1~-(1-BENZYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-N~1~-PHENYLACETAMIDE

Cat. No. B8759579
M. Wt: 370.5 g/mol
InChI Key: UNRZIQVDVVUGOC-UHFFFAOYSA-N
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Patent
US07220760B2

Procedure details

A solution of N-(1-benzyl-2-methyl-1,2-dihydroquinolin-4-yl)-N-phenylacetamide (100 mg) and (R,R)-(−)-1,2-bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate (20 mg) in methanol (6 ml) was stirred under 20 bars of hydrogene overnight. Dichloromethane was added and the organic layer was washed by water and dried over sodium sulfate. The solvent was removed and the mixture was purified by chromatography on silica gel (dichloromethane/ethanol (99:1)) to afford N-(1-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide (80 mg).
Name
N-(1-benzyl-2-methyl-1,2-dihydroquinolin-4-yl)-N-phenylacetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([N:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](=[O:21])[CH3:20])=[CH:10][CH:9]1[CH3:28])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCCl>CO.[B-](F)(F)(F)F.COC1C([P@](CC[P@](C2C=CC=CC=2)C2C(OC)=CC=CC=2)C2C=CC=CC=2)=CC=CC=1.C1CC=CCCC=C1.[Rh]>[CH2:1]([N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]([N:18]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:19](=[O:21])[CH3:20])[CH2:10][CH:9]1[CH3:28])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
N-(1-benzyl-2-methyl-1,2-dihydroquinolin-4-yl)-N-phenylacetamide
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C=C(C2=CC=CC=C12)N(C(C)=O)C1=CC=CC=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[B-](F)(F)(F)F.COC1=CC=CC=C1[P@@](C2=CC=CC=C2)CC[P@@](C3=CC=CC=C3OC)C4=CC=CC=C4.C1/C=C\CC/C=C\C1.[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica gel (dichloromethane/ethanol (99:1))

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC(C2=CC=CC=C12)N(C(C)=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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